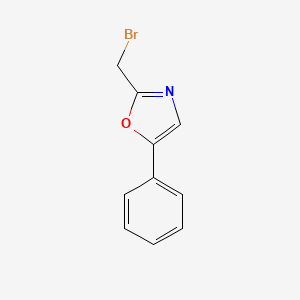

2-(Bromomethyl)-5-phenyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGRNEHKHQIBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14372-43-1 | |

| Record name | 2-(bromomethyl)-5-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl 5 Phenyl 1,3 Oxazole

Direct Bromination Approaches of Oxazole (B20620) Precursors

The most direct route to 2-(bromomethyl)-5-phenyl-1,3-oxazole involves the selective bromination of the methyl group of its immediate precursor, 2-methyl-5-phenyl-1,3-oxazole. sigmaaldrich.com This transformation hinges on the use of specific reagents and conditions to ensure the reaction occurs at the desired position.

N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective bromination of the methyl group at the C2 position of the oxazole ring. organic-chemistry.org This reaction proceeds via a free-radical mechanism, analogous to benzylic bromination, due to the aromatic nature of the oxazole ring which stabilizes the radical intermediate. The process typically requires the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light to facilitate the formation of the bromine radical. masterorganicchemistry.com This method allows for the specific introduction of a bromine atom onto the methyl group, converting 2-methyl-5-phenyl-1,3-oxazole into the target compound.

The selectivity of the bromination reaction is highly dependent on the chosen reaction conditions, particularly the solvent. nih.gov To achieve the desired side-chain bromination and avoid competing electrophilic substitution on the oxazole ring, non-polar solvents are typically employed. Solvents such as carbon tetrachloride (CCl₄) or cyclohexane (B81311) favor the free-radical pathway. In contrast, the use of polar solvents like dimethylformamide (DMF) can promote ionic mechanisms, leading to undesired bromination at the C4 position of the oxazole ring. acs.orgorgsyn.org Therefore, careful control of the solvent system and the use of radical initiators are critical for maximizing the yield and purity of this compound.

| Reagent | Initiator | Solvent System | Predominant Reaction Type | Key Outcome |

| NBS | AIBN or UV Light | Carbon Tetrachloride (CCl₄) | Radical Substitution | Selective bromination of the C2-methyl group |

| NBS | AIBN or UV Light | Cyclohexane | Radical Substitution | Selective bromination of the C2-methyl group |

| NBS | None (thermal) | Dimethylformamide (DMF) | Electrophilic Addition | Favors undesired C4-ring bromination acs.org |

| Br₂ in Acetic Acid | None | Acetic Acid | Electrophilic Addition | Ring bromination |

Construction of the Oxazole Ring System with Subsequent Bromomethylation

This approach involves first synthesizing the 2-methyl-5-phenyl-1,3-oxazole precursor from simpler acyclic starting materials. Once the core oxazole heterocycle is formed, it is then subjected to a bromination reaction as described in section 2.1. Several classical and modern methods are available for constructing the required 2,5-disubstituted oxazole ring.

The Van Leusen oxazole synthesis is a powerful method for creating the oxazole ring, typically yielding 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org In its classic form, the reaction of benzaldehyde (B42025) with TosMIC in the presence of a base like potassium carbonate produces 5-phenyl-1,3-oxazole. orgsyn.orgnih.govmdpi.com The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. organic-chemistry.orgwikipedia.org This is followed by a 5-endo-dig cyclization to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.govwikipedia.orgmdpi.com While the standard Van Leusen reaction is fundamental for forming 5-substituted oxazoles, direct synthesis of the 2-methyl-5-phenyl precursor requires different strategies, as this method does not typically install a substituent at the C2 position. organic-chemistry.orgijpsonline.com

The Bredereck reaction offers a more direct and efficient route for synthesizing 2,5-disubstituted oxazoles like the required precursor. ijpsonline.comresearchgate.net This method involves the condensation of an α-haloketone with an amide. ijpsonline.com To synthesize 2-methyl-5-phenyl-1,3-oxazole, 2-bromoacetophenone (B140003) (an α-haloketone) is reacted with acetamide. The reaction is typically carried out with heating, and it provides a straightforward and high-yielding pathway to the desired 2,5-disubstituted oxazole core, which can subsequently be brominated. ijpsonline.comslideshare.net

Transformations from Other Halogenated Oxazole Precursors

The synthesis of this compound can be efficiently achieved by modifying existing halogenated oxazole structures. This approach is particularly valuable as it leverages more readily available or less reactive precursors.

Conversion from Chloromethyl or Other Halogenated Analogs

The transformation of a 2-(chloromethyl)oxazole (B60668) to its 2-(bromomethyl) counterpart is a key strategy for enhancing the reactivity of the side chain at the 2-position. The 2-(bromomethyl) analogue is recognized as a more reactive scaffold compared to the chloromethyl compound. nih.gov This heightened reactivity makes it particularly useful for subsequent synthetic elaborations, such as the C-alkylation of stabilized carbanions. nih.gov

This conversion is typically accomplished through a Finkelstein-type reaction, which involves halogen exchange. While specific conditions for this compound are not detailed in the provided sources, the general principle involves treating the 2-(chloromethyl) derivative with a bromide salt, such as sodium bromide or lithium bromide, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The equilibrium of the reaction is driven towards the product by the precipitation of the less soluble sodium or lithium chloride.

The general transformation can be represented as: 2-(Chloromethyl)-5-phenyl-1,3-oxazole + NaBr → this compound + NaCl

This method is advantageous as 2-(chloromethyl)-4,5-diaryloxazoles are often readily available from the chloroacetyl esters of the corresponding benzoins. nih.gov The resulting 2-(bromomethyl)oxazole serves as a superior electrophile for introducing a variety of functional groups at the methylene (B1212753) position. nih.gov

Chemo- and Regioselectivity in the Synthesis of 2,5-Disubstituted Oxazoles

The synthesis of oxazoles with specific substitution patterns, such as the 2,5-disubstitution of the target compound, requires precise control over chemo- and regioselectivity. The formation of the desired isomer over other possibilities (e.g., 2,4- or 4,5-disubstituted oxazoles) is a critical challenge addressed by modern synthetic methods.

Several factors influence the regiochemical outcome of oxazole synthesis:

Choice of Starting Materials: The inherent structure of the precursors is the most fundamental determinant of the final substitution pattern. For instance, the Robinson-Gabriel synthesis and its variations involve the cyclodehydration of 2-acylaminoketones, which directly installs substituents at the 2- and 5-positions. ijpsonline.com

Reaction Mechanism: Different reaction pathways can lead to different isomers. An iodine-catalyzed tandem oxidative cyclization provides a practical and simple route to 2,5-disubstituted oxazoles from aromatic aldehydes and α-amino ketones. researchgate.netacs.org This method demonstrates high regioselectivity, directly yielding the 2,5-disubstituted product. acs.orgorganic-chemistry.org

Catalyst and Ligand Control: In metal-catalyzed reactions, the choice of catalyst and ligands can direct the regioselectivity. For example, palladium-catalyzed direct arylation of the oxazole ring can be tuned to favor either C-2 or C-5 functionalization by selecting specific phosphine (B1218219) ligands and solvent polarity. organic-chemistry.org

Directed Metalation: Site-selective metalation can be achieved through complex-induced proximity effects or by exploiting the differential acidity of ring protons. nih.gov However, kinetic deprotonation of the C-2 proton is a common pathway. nih.gov A "halogen dance" isomerization has also been described, where a C-4 lithiated species can isomerize to a more stable C-5 lithiated species, enabling functionalization at the 5-position. nih.gov

For the synthesis of 2,5-disubstituted oxazoles specifically, methods that construct the ring from linear precursors often provide the most reliable regiochemical control. A cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes is another efficient method that yields 2,5-disubstituted oxazoles under mild conditions with a broad substrate scope. rsc.org

Comparative Analysis of Synthetic Routes: Efficiency and Practicality

A variety of synthetic routes have been developed for the preparation of 2,5-disubstituted oxazoles. These methods differ significantly in their efficiency, practicality, reaction conditions, and substrate scope.

| Synthetic Method | Precursors | Conditions | Advantages | Disadvantages | Ref. |

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Often requires strong dehydrating agents (e.g., H₂SO₄, POCl₃) | Traditional, well-established method | Harsh conditions, potentially low yields with certain agents | ijpsonline.comthieme-connect.de |

| Fischer Oxazole Synthesis | Cyanohydrins and aldehydes | Anhydrous HCl in dry ether | One of the earliest methods | Limited substrate scope, use of hazardous reagents | ijpsonline.comijpsonline.com |

| Iodine-Catalyzed Oxidative Cyclization | Aromatic aldehydes, α-amino ketones | Mild (e.g., I₂, TBHP, NaHCO₃, DMF) | Metal-free, avoids metal residues, good functional group compatibility, simple procedure | May require optimization for specific substrates | acs.orgorganic-chemistry.org |

| Metal-Catalyzed Cycloisomerization | N-Propargylamides | Requires transition metal catalysts (e.g., Pd, Au, Cu) | High yields and selectivity, tolerates a wide range of functional groups | Potential for metal contamination in the product, cost of catalyst | thieme-connect.deresearchgate.net |

| Van Leusen Oxazole Synthesis | Aldehydes and TosMIC (Tosylmethyl isocyanide) | Mild, basic conditions | One-pot reaction, good for 5-substituted oxazoles | TosMIC can be unstable, may not be ideal for 2,5-disubstitution directly | ijpsonline.comsemanticscholar.org |

| Copper-Catalyzed Aerobic Oxidation | Amines, alkynes, and O₂ | Mild, uses air as an oxidant | Utilizes readily available starting materials, practical protocol | Involves a metal catalyst | researchgate.net |

The iodine-catalyzed tandem oxidative cyclization stands out as a particularly practical and efficient modern method. researchgate.netacs.orgorganic-chemistry.org It avoids the harsh conditions of the classical Robinson-Gabriel synthesis and the need for transition metal catalysts, which can be costly and lead to product contamination. acs.orgorganic-chemistry.org This metal-free approach, using readily available substrates and demonstrating excellent functional group compatibility under mild conditions, represents a significant advancement in the synthesis of 2,5-disubstituted oxazoles. acs.orgorganic-chemistry.org Similarly, copper-catalyzed aerobic oxidative methods offer a practical alternative by using simple precursors and air as the oxidant. researchgate.net While classical methods like the Robinson-Gabriel and Fischer syntheses are historically significant, their practical application can be limited by harsh conditions and the functional group tolerance required for complex molecule synthesis. ijpsonline.comthieme-connect.de

Reactivity and Chemical Transformations of 2 Bromomethyl 5 Phenyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group of 2-(Bromomethyl)-5-phenyl-1,3-oxazole is highly susceptible to attack by a wide array of nucleophiles. The reactivity of the C-Br bond is comparable to that of a benzylic halide, making it an excellent electrophilic partner for constructing more complex molecules. nih.gov The 2-(bromomethyl) derivative is noted to be a more reactive alternative compared to its chloromethyl counterpart. nih.gov

Reaction with Oxygen-Based Nucleophiles (e.g., Alcohols, Carboxylates)

Oxygen-based nucleophiles, such as alcohols and carboxylates, readily displace the bromide ion to form ethers and esters, respectively. These reactions typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity. The resulting 2-(alkoxymethyl)- and 2-(phenoxymethyl)-oxazole derivatives have been explored for their potential as anti-inflammatory and analgesic agents. nih.gov For example, the reaction of the analogous 2-(chloromethyl)-4,5-diphenyloxazole with phenoxide generates the corresponding phenoxymethyl (B101242) ether in high yield. nih.gov

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Phenoxide | Phenol (B47542)/NaH | 2-(Phenoxymethyl)-oxazole | nih.gov |

| Carboxylate (Malonate) | Diethyl malonate/NaH | 2-(Oxazol-2-ylmethyl)malonate | nih.gov |

Reaction with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles, including primary and secondary amines, react efficiently with the bromomethyl group to yield the corresponding substituted amines. nih.gov These substitution reactions have been employed to synthesize a variety of 2-(aminoalkyl)-4,5-diphenyloxazoles, which have been investigated for their analgesic and anti-inflammatory properties. nih.gov The reaction of 2-(chloromethyl)-4,5-diphenyloxazole with (+)-R-α-methylbenzylamine, for instance, proceeds to give an intermediate Schiff base which is then reduced to the chiral secondary amine in good yield. nih.gov

| Nucleophile | Reagent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| (+)-R-α-Methylbenzylamine | Methanol, reflux; then NaBH4 | Chiral secondary amine | 76% | nih.gov |

| Azide (B81097) | NaN3 | 2-(Azidomethyl)-oxazole | - | nih.gov |

Reaction with Sulfur-Based Nucleophiles (e.g., Thiols, Sulfinates)

Sulfur-based nucleophiles demonstrate excellent reactivity towards the bromomethyl center. Thiophenoxide, generated from thiophenol and a base like sodium hydride, reacts to form 2-(phenylthiomethyl)oxazole in high yield. nih.gov This resulting thioether can be subsequently oxidized to the corresponding sulfone, which is a valuable intermediate for further carbon-carbon bond formation due to its ability to stabilize an adjacent carbanion. nih.gov Similarly, thiocyanate (B1210189) has been used as a nucleophile to produce the 2-(methylthio)cyanate derivative. nih.gov

Reaction with Carbon-Based Nucleophiles (e.g., Stabilized Carbanions, Enolates, Grignard Reagents)

Carbon-carbon bond formation via nucleophilic substitution at the bromomethyl group is a key strategy for extending the carbon framework. The enhanced reactivity of the 2-(bromomethyl)oxazole analogue makes it particularly well-suited for C-alkylation reactions with stabilized carbanions, such as those derived from malonic esters. nih.gov This specific transformation is a crucial step in a concise synthesis of the anti-inflammatory drug Oxaprozin. nih.gov Another important reaction involves the formation of a triphenylphosphonium salt by reacting the bromomethyl compound with triphenylphosphine, creating a Wittig reagent precursor for subsequent olefination reactions. nih.gov While less common for this specific type of substitution, organometallic species like Grignard reagents can also act as carbon nucleophiles, although their high basicity can lead to side reactions. clockss.orgnih.gov

Metal-Mediated and Catalyzed Reactions

While the bromomethyl group is an excellent handle for nucleophilic substitutions, the oxazole (B20620) scaffold itself, when appropriately halogenated on the aromatic rings, is a prime substrate for metal-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing complex biaryl and vinyl-aryl structures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, typically involving an aryl or vinyl halide. youtube.com While the bromomethyl group of the title compound is not the typical electrophile for these transformations, bromo-substituted oxazole derivatives are widely used. semanticscholar.orgsci-hub.seijpsonline.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organohalide. mdpi.combeilstein-journals.org It is a versatile method for creating C(sp²)-C(sp²) bonds and has been applied to synthesize various 2,4,5-trisubstituted oxazoles and other complex derivatives. semanticscholar.orgijpsonline.comresearchgate.net For example, the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenylboronic acids yields novel biphenyl-1,3-oxazole derivatives. ijpsonline.com The reaction is generally tolerant of a wide range of functional groups and proceeds under relatively mild conditions. sci-hub.seresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a cornerstone for the synthesis of alkynyl-substituted aromatic and heterocyclic systems. nih.govnih.govmdpi.com The reaction conditions are typically mild, often conducted at room temperature with an amine base. wikipedia.orgorganic-chemistry.org This methodology has been used to prepare a wide variety of functionalized alkynes from halo-substituted heterocycles. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (aryl or vinyl) with an alkene in the presence of a base and a palladium catalyst. beilstein-journals.orgnih.govmdpi.com This transformation is a direct method for the vinylation of aromatic rings. mdpi.comresearchgate.net The reaction has been successfully applied to N-heteroaryl halides, providing a convenient route to α-heteroaryl functionalized heterocycles, though challenges like catalyst poisoning can arise due to the coordination of the heteroaryl nitrogen to the palladium center. nih.gov

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Boronic Acid/Ester | Aryl-Aryl, Aryl-Vinyl | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | semanticscholar.orgsci-hub.seijpsonline.com |

| Sonogashira | Organohalide + Terminal Alkyne | Aryl-Alkynyl | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | wikipedia.orgorganic-chemistry.orgnih.gov |

| Heck | Organohalide + Alkene | Aryl-Vinyl | Pd(0) or Pd(II) catalyst, Base (e.g., K3PO4, Et3N) | beilstein-journals.orgnih.govmdpi.com |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-(Chloromethyl)-4,5-diphenyloxazole |

| 2-(Alkoxymethyl)-oxazole |

| 2-(Phenoxymethyl)-oxazole |

| Phenol |

| Sodium hydride |

| Diethyl malonate |

| 2-(Oxazol-2-ylmethyl)malonate |

| (+)-R-α-Methylbenzylamine |

| Sodium borohydride |

| 2-(Aminoalkyl)-4,5-diphenyloxazole |

| Sodium azide |

| 2-(Azidomethyl)-oxazole |

| Thiophenol |

| 2-(Phenylthiomethyl)oxazole |

| Potassium thiocyanate |

| 2-(Thiocyanatomethyl)oxazole |

| Oxaprozin |

| Triphenylphosphine |

| 4-(4-Bromophenyl)-2,5-dimethyloxazole |

| Phenylboronic acid |

| Potassium carbonate |

| Triethylamine |

| Potassium phosphate |

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, represent a powerful and cost-effective method for forming carbon-heteroatom bonds. nih.govrsc.org While palladium catalysis is more common for C-C bond formation, copper catalysts are particularly effective for C-N, C-O, and C-S coupling reactions, especially with aryl and heteroaryl halides. nih.gov The bromomethyl group in this compound acts as an excellent electrophile for these transformations.

In a typical copper-catalyzed C-N coupling, primary or secondary amines, amides, or other nitrogen nucleophiles can displace the bromide ion. These reactions are often facilitated by a copper(I) or copper(II) salt and a ligand, in the presence of a base. nih.gov The ligand, often a diamine or an oxime, enhances the solubility and reactivity of the copper catalyst. nih.govnih.gov Similarly, C-O and C-S bond formations can be achieved by reacting this compound with alcohols, phenols, or thiols under copper catalysis. rsc.org

Table 1: Examples of Copper-Catalyzed Reactions

| Nucleophile | Catalyst System (Example) | Product Type |

|---|---|---|

| Primary/Secondary Amine | CuI / N,N'-Dimethylethylenediamine (DMEDA) | 2-(Aminomethyl)-5-phenyl-1,3-oxazole |

| Phenol | CuCl₂ / K₂CO₃ | 2-(Phenoxymethyl)-5-phenyl-1,3-oxazole |

Other Transition Metal Catalysis for Functionalization

Beyond copper, other transition metals, most notably palladium, are extensively used to functionalize oxazole systems. rsc.orgnih.gov While many palladium-catalyzed reactions target C-H activation directly on the heterocyclic ring, the bromomethyl group of this compound is a prime site for classical cross-coupling reactions. rsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromomethyl group (or a derivative) with an organoboron reagent (e.g., a boronic acid or ester). While typically used for aryl-aryl coupling, modifications can allow for C(sp³)-C(sp²) bond formation. For instance, this compound can be coupled with aryl boronic acids in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base to yield 2-(arylmethyl)-5-phenyl-1,3-oxazoles. researchgate.netnih.gov

Heck Reaction: In a Heck-type reaction, the compound could potentially couple with an alkene, although this is more common with aryl or vinyl halides.

Sonogashira Coupling: This reaction couples the substrate with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This would lead to the synthesis of 2-(alkynylmethyl)-5-phenyl-1,3-oxazoles.

Other Metals: Rhodium (Rh) and Iridium (Ir) catalysts are also employed for C-H activation and annulation reactions involving oxazole rings, often using the oxazole nitrogen as a directing group. researchgate.net Although these reactions typically functionalize the C-H bonds of the phenyl ring or the oxazole itself, the presence of the reactive bromomethyl group offers a competing reaction pathway.

Table 2: Transition Metal-Catalyzed Functionalization

| Reaction Type | Metal Catalyst (Example) | Coupling Partner | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | 2-(Arylmethyl)-5-phenyl-1,3-oxazoles |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | 2-(Propargyl)-5-phenyl-1,3-oxazoles |

Radical Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group is relatively weak and susceptible to homolytic cleavage, making it a precursor for radical reactions. This reactivity is particularly useful in polymer chemistry and for certain types of C-C bond formation.

One of the primary applications for molecules containing such a reactive halide is as an initiator for Atom Transfer Radical Polymerization (ATRP) . Although first proposed for 2-(halomethyl)oxazoles in this context, their synthetic utility was quickly recognized. nih.gov In a typical ATRP process, a transition metal complex (often copper-based) reversibly activates and deactivates the dormant polymer chain by abstracting the bromine atom, thereby controlling the radical concentration and leading to polymers with well-defined molecular weights and low dispersity.

In synthetic organic chemistry, radical dehalogenation or coupling reactions can be initiated photochemically or with a radical initiator like AIBN (azobisisobutyronitrile) and a reagent such as tributyltin hydride (Bu₃SnH). This process would generate a methylene (B1212753) radical centered at the C2 position, which could then be trapped by a radical acceptor or undergo dimerization.

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

While cycloaddition reactions are a common method for synthesizing the oxazole ring itself, this compound can serve as a building block for subsequent cycloaddition transformations. rsc.orgsemanticscholar.orgnih.gov The bromomethyl group can be readily converted into other functional groups that are active in cycloadditions.

A prominent example is the conversion of the bromide to an azide. By reacting this compound with sodium azide (NaN₃), the corresponding 2-(azidomethyl)-5-phenyl-1,3-oxazole is formed. nih.gov This azide is an excellent 1,3-dipole for use in [3+2] cycloaddition reactions, most notably the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." dntb.gov.ua Reacting the azide with a terminal alkyne yields a stable 1,2,3-triazole ring, effectively linking the oxazole moiety to another molecule.

This strategy is highly efficient and modular, allowing for the construction of complex molecules with diverse functionalities.

Table 3: [3+2] Cycloaddition via Azide Intermediate

| Step | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1. Azide Formation | NaN₃ | 2-(Azidomethyl)-5-phenyl-1,3-oxazole | Nucleophilic Substitution |

Ring-Opening and Recyclization Pathways

The oxazole ring is generally stable but can undergo ring-opening under certain conditions. Lithiation at the C2 position of an oxazole can sometimes be complicated by a competing ring-opening pathway, leading to an isonitrile enolate intermediate. nih.gov While the bromomethyl group is at C2, harsh nucleophilic or basic conditions could potentially lead to ring instability.

For instance, treatment with a very strong base could abstract a proton from the methylene group, but it might also induce more complex rearrangements. The attack of a potent nucleophile could, under specific circumstances, initiate a ring-opening cascade. However, these pathways are generally less common than reactions occurring at the bromomethyl side chain. nih.gov More studied are ring-opening reactions of other azoles, such as isoxazoles, which can be triggered by base or reductive conditions to reveal different functionalities. researchgate.net Similar pathways for 1,3-oxazoles are less synthetically exploited but remain a possibility under forcing reaction conditions.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block and Synthon

2-(Bromomethyl)-5-phenyl-1,3-oxazole serves as a potent and versatile building block in organic synthesis due to the high reactivity of the bromomethyl group. This functionality makes the compound an excellent electrophile for a variety of nucleophilic substitution reactions. The reactivity of the C-Br bond allows for the facile introduction of the 5-phenyl-1,3-oxazol-2-ylmethyl moiety into a wide range of molecular frameworks.

Research has demonstrated that 2-(halomethyl)oxazoles are effective and reactive scaffolds for synthetic elaboration at the 2-position. The 2-bromomethyl analogue is noted to be a more reactive alternative compared to its chloromethyl counterpart. This enhanced reactivity makes it particularly useful in C-alkylation reactions, for instance, with stabilized carbanions like those derived from diethyl malonate. Furthermore, these compounds are versatile building blocks for nucleophilic displacement reactions with a variety of nucleophiles.

Key reaction types where this compound serves as a critical synthon include:

N-Alkylation: Reaction with primary and secondary amines to introduce the oxazole (B20620) motif.

O-Alkylation: Formation of ethers through reaction with alcohols or phenols.

S-Alkylation: Synthesis of thioethers by reacting with thiols.

C-Alkylation: Creation of new carbon-carbon bonds, as seen in reactions with malonates and other carbanions.

The oxazole core itself is a stable aromatic system, making it a reliable structural component that can withstand various subsequent reaction conditions. This combination of a reactive side chain and a stable heterocyclic core underpins its utility as a foundational building block in synthetic chemistry.

| Halomethyl Group | Relative Reactivity | Typical Nucleophiles | Application Example |

|---|---|---|---|

| -CH₂Br (Bromomethyl) | High | Amines, Thiols, Malonates, Alkoxides | C-alkylation in Oxaprozin synthesis researchgate.net |

| -CH₂Cl (Chloromethyl) | Moderate | Amines, Thiols, Alkoxides | Synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles researchgate.net |

Construction of Complex Heterocyclic and Polycyclic Systems

The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to other important heterocyclic structures like pyridines through cycloaddition/retro-cycloaddition sequences. While the phenyl substitution at the 5-position influences the electronics of the diene system, the fundamental reactivity remains a tool for synthetic chemists.

More significantly, the 2-(bromomethyl) group serves as a key functional handle to link the 5-phenyl-1,3-oxazole core to other heterocyclic systems. By reacting with appropriate bifunctional nucleophiles, it can facilitate the construction of fused or linked polycyclic aromatic systems. For example, a reaction with an amino-thiol compound could lead to the formation of a thiazine-fused oxazole system.

The van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring itself from aldehydes and tosylmethylisocyanide (TosMIC). nih.govnih.gov This reaction has been employed to create complex, multi-substituted molecules, including those with multiple heterocyclic components. nih.gov Following the construction of the oxazole ring, a bromomethyl group can be introduced, providing a reactive site for further annulation or linkage reactions to build even more elaborate molecular architectures.

Precursor for Advanced Organic Materials (e.g., Polymer Synthesis via ATRP)

The development of functional polymers with well-defined architectures is a major focus of materials science. Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersities. cmu.eduwikipedia.org A key component of ATRP is the initiator, which is typically an alkyl halide.

The bromomethyl group in this compound makes it a suitable initiator for ATRP. Research has confirmed the successful use of a similar compound, 2-bromomethyl-4,5-diphenyloxazole, to initiate the polymerization of methyl methacrylate (MMA) at ambient temperature. researchgate.net The polymerization was well-controlled, and importantly, the oxazole moiety was incorporated as an end-group on the resulting polymer chains.

This approach yields end-functionalized polymers where the oxazole group can impart specific properties, such as fluorescence, to the final material. The resulting oxazole-terminated poly(methyl methacrylate) (PMMA) exhibited a distinct fluorescent emission, demonstrating that the optical properties of the initiator were preserved in the polymer. researchgate.net This methodology opens the door to creating a variety of advanced materials, including polymer-based sensors, optoelectronic devices, and specialized coatings, by leveraging the unique photophysical properties of the 5-phenyl-1,3-oxazole unit.

| Component | Function | Example | Resulting Material Property |

|---|---|---|---|

| 2-(Bromomethyl)-4,5-diphenyloxazole | ATRP Initiator | Polymerization of Methyl Methacrylate (MMA) | Fluorescent end-functionalized PMMA researchgate.net |

| CuBr/2,2′-bipyridine | Catalyst System | ATRP of MMA | Enables controlled polymerization researchgate.net |

| Methyl Methacrylate (MMA) | Monomer | Forms the polymer backbone | Optically transparent polymer (PMMA) |

Role in Multi-Step Total Synthesis Strategies of Complex Molecules

The strategic incorporation of the oxazole ring is a common feature in the total synthesis of many complex natural products. thepharmajournal.com The this compound scaffold provides a robust platform for such multi-step sequences. The 4,5-diaryloxazole group has been utilized as an effective "masked" carboxyl derivative, which can be introduced early in a synthesis and later unmasked to reveal a carboxylic acid functionality. researchgate.net

A notable example of its application is in the concise synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug. In this synthesis, the more reactive 2-(bromomethyl)oxazole analogue is reacted with the anion of diethyl malonate in a key carbon-carbon bond-forming step. The resulting diester is then saponified and acidified to yield the final drug molecule. researchgate.net This strategy highlights the efficiency of using the bromomethyl oxazole as a key intermediate to rapidly build molecular complexity.

Stereoselective Transformations and Chiral Auxiliary Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org While various heterocyclic systems, such as oxazolidinones, are widely used as chiral auxiliaries, this compound is not itself a chiral molecule and its direct use as a chiral auxiliary is not documented.

However, the compound can serve as a substrate in stereoselective transformations. The bromomethyl group can be displaced by a nucleophile in a reaction catalyzed by a chiral catalyst, potentially leading to the formation of a new stereocenter with high enantioselectivity. For instance, a chiral phase-transfer catalyst could be employed in the alkylation of a prochiral nucleophile with this compound. While specific examples involving this exact compound are not prominent in the literature, the principle is a cornerstone of modern asymmetric synthesis. Such transformations would install the 5-phenyl-1,3-oxazol-2-ylmethyl group into a molecule in a stereocontrolled manner, which is crucial for the synthesis of enantiomerically pure pharmaceutical agents.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

While specific kinetic studies on 2-(bromomethyl)-5-phenyl-1,3-oxazole are not extensively detailed in the public literature, the reaction mechanisms for this class of compounds can be understood through studies of its structural analogs. The reactivity of the bromomethyl group is expected to be a focal point, likely undergoing nucleophilic substitution reactions. Furthermore, the oxazole (B20620) core itself can participate in unique transformations.

A notable example in a related bromo-oxazole is the "halogen dance" isomerization observed in 5-bromo-2-phenylthio-1,3-oxazole. nih.gov This reaction involves a base-induced migration of the bromine atom. nih.gov Mechanistic studies show that treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures leads to a kinetic deprotonation at the C-4 position of the oxazole ring. nih.gov Upon warming, this intermediate undergoes an efficient isomerization to yield a more stable 5-lithio-4-bromo-1,3-oxazole species, which can then react with various electrophiles. nih.gov

The elucidation of such complex pathways relies heavily on spectroscopic methods. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable for characterizing the structures of reactants, intermediates, and the final purified products, thereby confirming the proposed mechanistic steps. nih.gov

Another relevant area of mechanistic study is the synthesis of the core structure itself. For instance, palladium-catalyzed Suzuki cross-coupling reactions are a common method for forming the C-C bond between an aryl group (like phenyl) and a heterocyclic ring. nih.govresearchgate.net The mechanism of these reactions is well-established, involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center.

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis is a critical computational tool for mapping the energetic landscape of a chemical reaction. It allows for the identification of the transition state—the highest energy point along the reaction coordinate—which is essential for understanding reaction rates and selectivity.

For reactions involving this compound, transition state analysis would be key in several scenarios:

Nucleophilic Substitution: The bromomethyl group is a prime site for nucleophilic attack. Computational mapping of the reaction pathway could differentiate between an S(_N)1 mechanism, proceeding through a stable carbocation intermediate, and an S(_N)2 mechanism, which involves a single pentacoordinate transition state. The relative energies of these transition states and intermediates would determine the favored pathway.

Isomerization Reactions: In rearrangements analogous to the halogen dance, transition state calculations are used to model the energy barriers for both the initial deprotonation and the subsequent halogen migration, providing insight into the kinetic versus thermodynamic control of the reaction. nih.gov

Photochemical Reactions: For reactions initiated by light, an electron can be excited from the HOMO to the LUMO. youtube.com This creates an excited state with different orbital symmetry and reactivity, leading to different reaction products. youtube.comufla.br Transition state analysis of the excited-state potential energy surface is crucial for explaining these outcomes. youtube.com

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reactivity of organic molecules. africanjournalofbiomedicalresearch.comajchem-a.com For heterocyclic systems like oxazoles, DFT methods, such as the B3LYP functional combined with a 6-311G(d,p) or similar basis set, are commonly used to perform calculations that provide deep insights into molecular structure and behavior. africanjournalofbiomedicalresearch.comajchem-a.comafricanjournalofbiomedicalresearch.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. youtube.comresearchgate.net The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the HOMO is expected to be delocalized across the π-system of the phenyl and oxazole rings, while the LUMO would likely have significant character on the bromomethyl group, specifically in the σ* antibonding orbital of the C-Br bond, marking it as the probable site for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for an Oxazole Derivative

This table shows representative values for a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated using DFT. ajchem-a.com These values illustrate the typical energy levels and gap for this class of heterocycles.

| Parameter | Energy (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. africanjournalofbiomedicalresearch.comajchem-a.comnih.gov The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are favorable for electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are targets for nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov

For this compound, an MEP map would be predicted to show:

Negative Potential (Red): Concentrated around the electronegative nitrogen and oxygen atoms of the oxazole ring, identifying them as the primary sites for interaction with electrophiles. ajchem-a.com

Positive Potential (Blue): Located on the hydrogen atoms and, significantly, on the carbon atom of the bromomethyl group, highlighting its electrophilic character and susceptibility to attack by nucleophiles.

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. nih.govresearchgate.net These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov

These parameters are typically calculated using the following approximations based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Calculated Global Reactivity Descriptors

This interactive table presents calculated reactivity parameters based on the representative HOMO/LUMO energies from Table 1.

| Descriptor | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5743 |

| Electron Affinity (A) | -ELUMO | 2.0928 |

| Electronegativity (χ) | (I+A)/2 | 4.3336 |

| Chemical Hardness (η) | (I-A)/2 | 2.2408 |

| Chemical Softness (S) | 1/η | 0.4463 |

| Electrophilicity Index (ω) | χ²/(2η) | 4.1901 |

Molecular Dynamics Simulations (if applicable to specific reaction types)

Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. While less common for elucidating the mechanisms of simple organic reactions, MD simulations are highly applicable for studying the behavior of molecules in complex environments, particularly in biological systems. nih.gov

For oxazole and oxadiazole derivatives, MD simulations have been employed to investigate the stability of protein-ligand complexes. nih.gov For example, a simulation could model how this compound or a metabolite thereof interacts with the active site of an enzyme or a receptor. nih.govresearchgate.net These simulations provide crucial insights into binding stability, conformational changes, and the specific intermolecular interactions (like hydrogen bonds or hydrophobic interactions) that govern the ligand's biological activity.

Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound Remain Unexplored

A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Reactivity Relationship (QSRR) studies focused on the chemical compound this compound. While the broader class of oxazole derivatives has been the subject of numerous Quantitative Structure-Activity Relationship (QSAR) investigations, these studies have predominantly centered on the biological activities of these compounds, such as their potential as therapeutic agents, rather than their chemical reactivity.

The reactivity of the oxazole ring system, in a general sense, has been discussed in chemical literature. Key aspects of its reactivity include the relative acidity of the ring protons, with the order typically being C2 > C5 > C4, and the susceptibility of the ring to electrophilic and nucleophilic substitution. For instance, electrophilic attack is generally favored at the C5 position, especially when the ring is activated by electron-donating groups. Conversely, nucleophilic substitution of leaving groups is most facile at the C2 position.

Despite this general understanding, specific computational and mechanistic investigations that would provide the quantitative data necessary for a QSRR study on this compound are not publicly available. Such a study would involve the systematic variation of structural descriptors of the molecule and the correlation of these descriptors with experimentally or computationally determined reactivity parameters. This would typically involve the generation of data tables that link specific molecular properties (e.g., electronic, steric, and thermodynamic parameters) to reactivity metrics such as reaction rates or equilibrium constants for a series of related compounds.

The absence of such dedicated research means that no detailed research findings or data tables for QSRR studies of this compound can be presented at this time. The development of such models would be a valuable contribution to the field, enabling a more predictive understanding of the reactivity of this and related oxazole derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Bromomethyl 5 Phenyl 1,3 Oxazole and Its Derivatives Beyond Basic Identification

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state. While the specific crystal structure for 2-(bromomethyl)-5-phenyl-1,3-oxazole is not prominently available in the reviewed literature, analysis of closely related oxazole (B20620) derivatives provides a clear framework for the expected structural features and intermolecular interactions.

For instance, the X-ray analysis of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate revealed a monoclinic crystal system with two independent molecules in the asymmetric unit, showcasing a planar orientation stabilized by various intra- and intermolecular hydrogen bonds. vensel.org Such an analysis for this compound would precisely define the bond lengths and angles of the phenyl and oxazole rings, as well as the geometry of the bromomethyl substituent. It would also elucidate the planarity between the phenyl and oxazole rings; in related structures like 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, the phenyl and oxazole rings are not perfectly coplanar, exhibiting dihedral angles of approximately 24-27°. nih.gov

Furthermore, crystallographic studies illuminate the nature of non-covalent interactions that dictate the crystal packing. In derivatives, intermolecular C-H···O and C-H···N hydrogen bonds are common. vensel.org For the title compound, one would expect to observe potential halogen bonding involving the bromine atom and various π-π stacking interactions between the aromatic phenyl and oxazole rings, which collectively govern the supramolecular architecture. nih.gov Studies on peptide mimetics containing oxazole rings also highlight how X-ray crystallography confirms the molecular conformation, which can then be compared with theoretical calculations. rsc.org

**6.2. Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D ¹H and ¹³C NMR are fundamental for basic identification, advanced NMR techniques are indispensable for unequivocal assignment of all signals and for probing the compound's conformation in solution.

Two-dimensional (2D) NMR experiments are crucial for tracing the covalent framework and determining through-space correlations. For this compound, these techniques would provide the following insights:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would definitively link the ortho, meta, and para protons of the phenyl ring and confirm the absence of coupling between the isolated oxazole proton (at C4-H) and the methylene (B1212753) protons of the bromomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It would unambiguously assign the carbon signal for each protonated carbon, linking the oxazole C4-H proton to its carbon, the phenyl protons to their respective carbons, and the bromomethyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects longer-range (typically 2-3 bond) ¹H-¹³C correlations, providing the key to mapping the molecular skeleton. For the title compound, HMBC would show correlations from the bromomethyl protons to the oxazole C2 carbon, from the oxazole C4-H to the C2 and C5 carbons, and crucially, from the ortho-protons of the phenyl ring to the oxazole C5 carbon, confirming the connectivity of the major fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, offering insights into the molecule's preferred conformation in solution. A key analysis would be the observation of NOE correlations between the ortho-protons of the phenyl ring and the C4-H of the oxazole ring, which would provide information about the rotational orientation of the phenyl group relative to the oxazole plane.

| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) | Expected Key NOESY Correlations |

|---|---|---|---|---|

| -CH₂Br | None | C(CH₂Br) | C2 (Oxazole) | C4-H (Oxazole) |

| C4-H (Oxazole) | None | C4 (Oxazole) | C2, C5 (Oxazole) | -CH₂Br, Ortho-H (Phenyl) |

| Ortho-H (Phenyl) | Meta-H | C(ortho) | C5 (Oxazole), C(ipso), C(meta) | C4-H (Oxazole), Meta-H |

| Meta-H (Phenyl) | Ortho-H, Para-H | C(meta) | C(ortho), C(para), C(ipso) | Ortho-H, Para-H |

| Para-H (Phenyl) | Meta-H | C(para) | C(meta) | Meta-H |

No literature detailing the solid-state NMR (ssNMR) analysis of this compound was found. However, this technique would be highly relevant if the compound exhibits polymorphism (the ability to exist in multiple crystalline forms). Each polymorph would yield a distinct ssNMR spectrum, allowing for their identification and characterization. Furthermore, ssNMR is a powerful tool for studying the compound when dispersed in a solid matrix, such as a polymer or as part of a composite material, where traditional solution-state NMR is not feasible.

High-Resolution Mass Spectrometry for Mechanistic Intermediates and Complex Product Mixtures

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision (typically to four or five decimal places), which allows for the unambiguous determination of its elemental formula. rsc.orgrsc.org For this compound (C₁₀H₈BrNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated mass of its molecular ion or common adducts. uni.lu

Beyond simple confirmation, HRMS is a critical tool for analyzing complex product mixtures and identifying transient intermediates in a reaction. nih.gov During the synthesis of the title compound, HRMS could identify byproducts arising from incomplete reactions or side reactions. The fragmentation pattern in MS/MS experiments can also provide structural information. Pioneering studies on oxazole mass spectrometry show that the fragmentation is heavily influenced by the substituents. clockss.org For the title compound, characteristic fragmentation pathways would likely include the loss of the bromine atom ([M-Br]⁺), cleavage of the entire bromomethyl group, and fragmentation of the oxazole ring itself, often leading to benzonitrile-related ions. clockss.org In reactions involving this compound, which can form seleniranium intermediates with other reagents, HRMS is essential for identifying and characterizing the complex and often transient species formed. nih.govresearchgate.net

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₉BrNO⁺ | 237.98621 |

| [M+Na]⁺ | C₁₀H₈BrNNaO⁺ | 259.96815 |

| [M+K]⁺ | C₁₀H₈BrKNO⁺ | 275.94209 |

| [M-H]⁻ | C₁₀H₇BrNO⁻ | 235.97165 |

Data sourced from PubChem predictions. uni.lu

Vibrational Spectroscopy (Raman, FT-IR) for Detailed Functional Group Analysis (beyond identification)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. While often used for basic functional group identification, a detailed analysis provides deeper structural insights. thepharmajournal.com For this compound, the spectra are rich with information.

Phenyl Ring Modes: The C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching modes in the 1600-1450 cm⁻¹ region are characteristic of the phenyl group. researchgate.netnih.gov The precise positions and intensities of these bands can be influenced by the electronic interaction between the phenyl and oxazole rings.

Oxazole Ring Modes: The oxazole ring itself has a series of characteristic stretching and breathing vibrations. The C=N and C=C stretching modes are often mixed and appear in the 1600-1480 cm⁻¹ region. ajchem-a.com The ring breathing and C-O-C stretching vibrations are typically found in the fingerprint region (1300-1000 cm⁻¹). thepharmajournal.comajchem-a.com

Bromomethyl Group Modes: The aliphatic C-H stretching vibrations of the methylene (-CH₂-) group appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range. The position of this band can provide information about the conformational arrangement of the bromomethyl group.

Detailed analysis using techniques like Density Functional Theory (DFT) can be used to calculate the theoretical vibrational spectrum, allowing for a precise assignment of each experimental band to a specific molecular motion. ajchem-a.com This level of analysis reveals subtle electronic and steric effects that are not apparent from a cursory look at the spectrum.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | -CH₂Br |

| C=C / C=N Ring Stretch | 1610 - 1480 | Phenyl and Oxazole Rings |

| C-O-C Ring Breathing/Stretch | 1260 - 1040 | Oxazole Ring |

| C-Br Stretch | 700 - 500 | -CH₂Br |

Ranges compiled from general spectroscopic data and studies on related heterocyclic compounds. thepharmajournal.comresearchgate.netajchem-a.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

This compound is an achiral molecule and therefore does not exhibit a circular dichroism (CD) signal. However, CD spectroscopy is an essential and powerful technique for the stereochemical analysis of its chiral derivatives. If a chiral center is introduced into the molecule, for example by replacing a hydrogen on the methylene bridge or by adding a chiral substituent, the resulting enantiomers will interact differently with circularly polarized light.

Analysis of Chiral Derivatives: The enantiomers of a chiral derivative would produce mirror-image CD spectra, a phenomenon that is used to determine the enantiomeric excess (ee) and can be used to assign the absolute configuration by comparing experimental spectra to those predicted by theoretical calculations. acs.org This is a critical analysis in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Induced Circular Dichroism (ICD): Even the achiral parent compound can be studied using CD through a phenomenon known as induced circular dichroism (ICD). d-nb.info When an achiral chromophore, like the phenyl-oxazole system, binds to a chiral host molecule (e.g., a cyclodextrin, a protein, or a DNA G-quadruplex), it exists in a chiral environment. d-nb.inforesearchgate.net This perturbation can induce a CD signal, providing valuable information about the binding event, the stability of the complex, and the approximate geometry of the guest molecule within the host's binding site. d-nb.info This makes ICD a sensitive probe for studying non-covalent interactions with biologically relevant macromolecules.

Derivatives and Analogs: Synthesis and Reactivity

Systematic Modification of the Bromomethyl Group to Other Functional Moieties

The 2-(bromomethyl) group on the oxazole (B20620) ring is a highly reactive and versatile handle for synthetic elaboration. Its reactivity is comparable to that of a benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions. nih.gov This allows for its systematic conversion into a wide array of other functional moieties, enabling the synthesis of diverse derivatives.

A variety of nucleophiles, including those based on nitrogen, sulfur, and carbon, have been successfully employed to displace the bromide. For instance, reactions with various primary and secondary amines readily yield 2-(aminoalkyl)-4,5-diphenyloxazoles, which have been explored for their potential biological activities. nih.gov Similarly, sulfur nucleophiles such as sodium thiocyanate (B1210189) and the sodium salt of thiophenol react efficiently to produce the corresponding 2-(methylthio) and 2-(phenylthiomethyl) oxazoles in high yields. nih.gov The resulting 2-(phenylthiomethyl) oxazole can be further oxidized to its corresponding sulfone, a compound that exhibits excellent reactivity as a stabilized anion for subsequent carbon-carbon bond formation. nih.gov

The azide (B81097) ion, a simple and unambiguous nitrogen nucleophile, can also be used to displace the bromide, leading to the formation of 2-(azidomethyl) derivatives. nih.gov These azides serve as valuable intermediates, particularly for "click chemistry" reactions or for reduction to primary amines. Furthermore, the enhanced reactivity of the 2-bromomethyl analogue over its 2-chloromethyl counterpart makes it particularly useful for the C-alkylation of stabilized carbanions, such as those derived from malonates. nih.gov

| Nucleophile | Resulting Functional Group | Product Type | Reference |

|---|---|---|---|

| Amines (Primary/Secondary) | -CH₂-NRR' | 2-(Aminoalkyl)oxazole | nih.gov |

| Thiocyanate (SCN⁻) | -CH₂-SCN | 2-(Methylthio)cyanate oxazole | nih.gov |

| Thiophenoxide (PhS⁻) | -CH₂-SPh | 2-(Phenylthiomethyl)oxazole | nih.gov |

| Azide (N₃⁻) | -CH₂-N₃ | 2-(Azidomethyl)oxazole | nih.gov |

| Malonate Carbanion | -CH₂-CH(COOR)₂ | Oxazole-2-methylmalonate | nih.gov |

Introduction of Substituents on the Phenyl Ring and Oxazole Nucleus

The properties of the core oxazole structure can be significantly altered by introducing substituents at two primary locations: the 5-phenyl ring and the C4-position of the oxazole nucleus.

Phenyl Ring Substitution: The most common and straightforward method for introducing substituents onto the 5-phenyl ring is to begin the oxazole synthesis with an appropriately substituted precursor. The Van Leusen oxazole synthesis, for example, is a powerful method that reacts tosylmethyl isocyanide (TosMIC) with an aldehyde. ijpsonline.comnih.gov By using various substituted benzaldehydes, a wide range of 5-aryl-1,3-oxazoles can be prepared. nih.govijpdd.org This method offers high tolerance for different functional groups on the aromatic aldehyde. For instance, syntheses starting from 3-nitrobenzaldehyde (B41214) or 3,4-difluorobenzaldehyde (B20872) have been reported to produce the corresponding 5-(3-nitrophenyl)oxazole (B1302399) and 5-(3,4-difluorophenyl)oxazole. ijpdd.org Similarly, the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, can utilize precursors with substituted phenyl rings to yield 2,5-diaryloxazoles. ijpsonline.com

Oxazole Nucleus Substitution: Direct functionalization of the oxazole ring, particularly at the C4 position, provides another layer of structural diversity. One effective strategy involves the "halogen dance" isomerization. nih.gov In this process, a 5-bromo-oxazole derivative can be treated with a strong base like lithium diisopropylamide (LDA) to induce deprotonation at C4. This is followed by an isomerization that moves the bromine atom to the C4 position and creates a reactive lithiated species at C5. nih.gov This C5-lithio intermediate can then react with various electrophiles, effectively leading to 2,4,5-trisubstituted oxazoles. nih.gov

Direct electrophilic substitution on the oxazole ring is also possible. For instance, electrophilic aromatic bromination using N-Bromosuccinimide (NBS) on a 2,5-disubstituted oxazole can lead to the introduction of a bromine atom onto the oxazole or the phenyl ring, depending on the substrate and conditions. mdpi.com The ease of displacement of halogens from the oxazole ring generally follows the order C2 >> C4 > C5, making a halogen at the C2 position the most susceptible to nucleophilic substitution. thepharmajournal.comsemanticscholar.org

| Substitution Position | Substituent | Synthetic Method | Example Compound | Reference |

|---|---|---|---|---|

| Phenyl Ring | 3-Nitro | Van Leusen Synthesis | 5-(3-Nitrophenyl)oxazole | ijpdd.org |

| Phenyl Ring | 3,4-Difluoro | Van Leusen Synthesis | 5-(3,4-Difluorophenyl)oxazole | ijpdd.org |

| Phenyl Ring | 4-Butoxy | Van Leusen Synthesis | 5-(4-Butoxyphenyl)oxazole | ijpdd.org |

| Oxazole Nucleus (C4) | Bromo | Halogen Dance Isomerization | 5-Lithio-4-bromo-2-phenylthio-1,3-oxazole | nih.gov |

| Oxazole Nucleus | Bromo | Electrophilic Bromination (NBS) | 2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | mdpi.com |

Synthesis of Related Oxazole Derivatives with Modified Electrophilic or Nucleophilic Properties

Modifying the electrophilic or nucleophilic character of the oxazole derivative is crucial for creating analogs with different reactivity profiles and potential applications.

Modified Electrophilic Properties: The electrophilicity of the 2-substituent can be tuned by replacing the bromomethyl group with other functionalities. 2-(Chloromethyl)-4,5-diphenyloxazoles serve as a less reactive, but still effective, scaffold for synthetic elaboration compared to their bromomethyl counterparts. nih.gov This allows for greater control in certain substitution reactions. Conversely, the reactivity can be enhanced or altered by converting the 2-substituent into a better leaving group or an activated species. As mentioned, oxidizing a 2-(phenylthiomethyl) group to the corresponding sulfone creates a stabilized anion precursor, modifying its electrophilic and nucleophilic potential. nih.gov

| Derivative Type | Structural Modification | Resulting Property | Synthetic Approach | Reference |

|---|---|---|---|---|

| Modified Electrophile | Replacement of -CH₂Br with -CH₂Cl | Reduced electrophilicity at the methylene (B1212753) carbon | Cyclization of chloroacetyl esters of benzoins | nih.gov |

| Modified Electrophile/Nucleophile | Oxidation of -CH₂-SPh to -CH₂-SO₂Ph | Activated methylene for anion formation | Oxidation of the corresponding sulfide | nih.gov |

| Modified Nucleophile | Introduction of -NH₂ at C2 | Increased nucleophilicity via exocyclic amine | Reaction of precursor with urea | chemmethod.comchemmethod.com |

| Modified Nucleophile | Introduction of -NH₂ at C5 | Increased nucleophilicity via exocyclic amine | Heterocyclization of 2-amido-3,3-dichloroacrylonitriles | researchgate.net |

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis and Transformations

In line with the growing emphasis on sustainable chemical practices, research into the synthesis of oxazole (B20620) derivatives is increasingly adopting green chemistry principles. uniroma1.itchemijournal.com The primary goals are to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. uniroma1.itchemijournal.com

One of the key strategies involves the use of environmentally benign and reusable catalysts. For instance, solid acid catalysts such as fly ash treated with sulfuric acid have been utilized for the cyclization of chalcones to form pyrazoline rings, a reaction type that shares mechanistic features with some oxazole syntheses. researchgate.net Another example is the use of metal-organic frameworks like [Cu₃(BTC)₂] as a catalyst for the synthesis of tacrine (B349632) analogues from 5-amino-4-cyano-2-phenyl-1,3-oxazole, demonstrating an efficient and environmentally friendly method. ijpsonline.com

Solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation are also prominent green approaches. chemijournal.comijpsonline.com Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and increase yields for various heterocyclic compounds. chemijournal.com These techniques not only offer a more sustainable pathway but can also lead to the discovery of novel chemical transformations. chemijournal.com The overarching aim is to develop processes that are not only ecologically sound but also economically viable and safer to operate. uniroma1.it

A significant aspect of green chemistry is the avoidance of hazardous reagents. uniroma1.it Traditional methods for synthesizing oxazoles, such as the Robinson-Gabriel and Fischer syntheses, often employ harsh dehydrating agents like phosphorus pentachloride (PCl₅), sulfuric acid (H₂SO₄), and phosphorus oxychloride (POCl₃), which can lead to low yields and the generation of toxic waste. ijpsonline.comresearchgate.net Modern approaches seek to replace these with milder and more selective reagents.

The table below summarizes some green chemistry approaches relevant to oxazole synthesis.

| Green Chemistry Approach | Example | Key Advantages |

| Reusable Catalysts | Fly ash:H₂SO₄, [Cu₃(BTC)₂] | Environmentally friendly, efficient, potential for reuse. researchgate.netijpsonline.com |

| Alternative Energy | Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency. chemijournal.com |

| Solvent-Free Reactions | Grinding techniques | Reduced solvent waste, simplified workup, often milder conditions. chemijournal.com |

| Safer Reagents | Avoiding PCl₅, H₂SO₄, POCl₃ | Reduced toxicity and hazardous waste, improved safety profile. uniroma1.itijpsonline.comresearchgate.net |

Continuous Flow Chemistry Applications for Synthesis and Scale-Up

Continuous flow chemistry is emerging as a powerful technology for the synthesis and scale-up of heterocyclic compounds, including oxazoles, offering significant advantages over traditional batch processing. nih.govresearchgate.net This methodology allows for enhanced control over reaction parameters, improved safety, and greater efficiency, making it particularly suitable for industrial applications. researchgate.netsci-hub.se

The benefits of flow chemistry for heterocyclic synthesis are numerous. uc.ptmdpi.com They include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. sci-hub.se

Improved Control: Precise control over temperature, pressure, and residence time leads to higher selectivity and yields. nih.govbeilstein-journals.org

Scalability: Scaling up production is more straightforward than with batch reactors, often requiring running the system for a longer duration rather than redesigning the entire setup. nih.govmdpi.com

The table below details the parameters of the continuous flow synthesis of 2-(azidomethyl)oxazoles, which proceeds via a 2-(bromomethyl)oxazole intermediate.

| Parameter | Value | Reference |

| Starting Material | Vinyl azides | uniroma1.itbeilstein-journals.org |

| Intermediate | 2-(Bromomethyl)oxazoles | uniroma1.itbeilstein-journals.org |

| Final Product | 2-(Azidomethyl)oxazoles | uniroma1.itbeilstein-journals.org |

| Overall Residence Time | 7 to 9 minutes | beilstein-journals.org |

| Key Advantage | Avoids isolation of unstable intermediate | uniroma1.itbeilstein-journals.org |

Development of Novel Catalytic Systems for Transformations Involving 2-(Bromomethyl)-5-phenyl-1,3-oxazole

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research is focused on creating more efficient and selective catalysts for various transformations, particularly for C-H activation and cross-coupling reactions, which are powerful tools for constructing complex molecules. researchgate.netnih.govresearchgate.net

Transition-metal catalysis, especially with palladium, copper, and nickel, plays a pivotal role in the functionalization of oxazole rings. researchgate.netresearchgate.netmdpi.com These catalysts enable the direct arylation, alkenylation, and alkylation of the oxazole core, providing efficient routes to a wide range of derivatives. nih.govmdpi.com

Recent advances in this area include:

Palladium-catalyzed C-H arylation: Different palladium catalysts and ligands have been developed to achieve regioselective arylation at either the C2 or C5 position of the oxazole ring. nih.govbeilstein-journals.org For example, the use of specific phosphine (B1218219) ligands in conjunction with a palladium source can direct the arylation to the desired position. nih.gov

Copper-catalyzed reactions: Copper-based catalysts have been employed for the direct arylation of oxazoles with aryl halides. nih.govbeilstein-journals.org These systems are often advantageous due to the lower cost and toxicity of copper compared to palladium.

Nickel-catalyzed C-H functionalization: Nickel catalysts have shown promise for the C-H arylation and alkenylation of imidazoles and are being explored for similar transformations on oxazoles. researchgate.net

Bimetallic systems: The combination of two different metals, such as palladium and copper, can lead to synergistic effects, enabling reactions that are not possible with a single catalyst. mdpi.com

The table below highlights some of the novel catalytic systems used for the transformation of oxazole derivatives.

| Catalytic System | Transformation | Key Features | Reference |

| Pd(0)/P(t-Bu)₃/PivOH | C2-selective arylation | High regioselectivity for the C2 position. | nih.gov |

| Pd(0)/PCy₃/PivOH | C5-selective arylation | Reverses selectivity in favor of the C5 position. | nih.gov |

| Cu(I)/phenanthroline | C2-selective arylation | Effective for coupling with aryl bromides. | nih.govbeilstein-journals.org |

| Ni(OTf)₂/dcype | C-H arylation | Used for arylation of imidazoles with phenol (B47542) derivatives. | researchgate.net |

| Pd/Cu bimetallic | Direct alkenylation | Enables coupling with alkenyl halides. | mdpi.com |

Computational Design of New Reactions and Molecular Architectures

Computational chemistry and in silico design are becoming indispensable tools in modern drug discovery and materials science. These methods are increasingly being applied to predict the properties of new molecules and to design novel reactions and molecular architectures involving heterocyclic scaffolds like this compound.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.govmdpi.com For instance, molecular docking studies have been used to investigate the binding modes of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives with the estrogen receptor, providing insights into their potential as anti-breast cancer agents. nih.gov Similarly, in silico studies on benzimidazole-based oxazole analogues have helped in identifying promising inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. mdpi.com

Beyond predicting biological activity, computational methods can also be used to:

Design novel molecular scaffolds: By understanding the structure-activity relationships of existing compounds, new molecules with improved properties can be designed.

Elucidate reaction mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of chemical reactions, aiding in the optimization of reaction conditions and the design of new catalysts.

Predict ADME/Tox properties: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity of drug candidates, helping to identify potential issues early in the drug discovery process. nih.gov

The application of these computational approaches to this compound and its derivatives holds significant promise for the rational design of new bioactive compounds and functional materials.

The table below provides examples of how computational design has been applied to related oxazole-containing compounds.

| Computational Method | Application | Compound Class | Target |

| Molecular Docking | Prediction of binding modes | 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | Estrogen Receptor |

| Molecular Docking | Identification of enzyme inhibitors | Benzimidazole-based oxazole analogues | Acetylcholinesterase, Butyrylcholinesterase |

| In Silico ADME/Tox | Prediction of toxicity properties | 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | N/A |

| In Silico Study | Design of anti-inflammatory agents | Oxadiazole and thiadiazole derivatives | Cyclooxygenase (COX-2) |

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 2-(bromomethyl)-5-phenyl-1,3-oxazole?

Answer:

The synthesis of bromomethyl-substituted oxazoles often involves cyclization reactions or halogenation of pre-oxazole precursors. For example, analogous compounds like 4-(bromomethyl)isoxazoles are synthesized via oxime formation followed by cyclization with halogenated reagents (e.g., N-bromosuccinimide) . Characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and bromomethyl group presence.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., CHBrNO has a molecular weight of 238.08 g/mol) .